5-(Carboxyhydroxymethyl)uridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

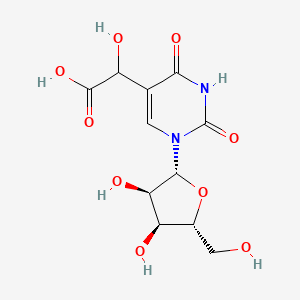

5-(carboxyhydroxymethyl)uridine is uridine bearing an additional carboxy(hydroxy)methyl substituent at position 5. It is a member of uridines and a 2-hydroxy monocarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Role in tRNA Modifications

5-(Carboxyhydroxymethyl)uridine is primarily recognized for its role in tRNA modifications. It is involved in the modification of wobble uridines, which enhances the decoding efficiency of tRNAs during protein synthesis.

- Mechanism : The modification occurs at the wobble position (U34) of tRNA, where it can be converted into various derivatives such as 5-carboxymethyluridine and others through enzymatic pathways involving the elongator complex . This modification is crucial for maintaining translation fidelity, particularly under stress conditions.

- Impact on Translation : Studies have demonstrated that tRNAs lacking this modification exhibit impaired translation efficiency for codons enriched with AAA, CAA, and GAA . This suggests that this compound plays a significant role in modulating translation dynamics.

Implications in Disease States

Research indicates that modifications involving this compound are implicated in various disease states, particularly cancer.

- Hypoxia and Tumor Microenvironment : The presence of this modified nucleoside is influenced by hypoxic conditions within tumors, affecting RNA stability and function. Increased levels of specific tRNA modifications have been associated with enhanced translation of oncogenes under low oxygen conditions .

- Case Studies : A study highlighted how modifications at the wobble position can lead to codon-biased translation of genes critical for tumor survival, suggesting potential therapeutic targets for cancer treatment through modulation of tRNA modifications .

Therapeutic Applications

The unique properties of this compound open avenues for therapeutic applications, particularly in mRNA-based therapies.

- Modified mRNA Development : Research has shown that incorporating modified nucleosides like this compound into mRNA can reduce immunogenicity while enhancing protein expression levels. This has significant implications for vaccine development and gene therapy .

- Protein Replacement Therapies : Modified mRNAs containing this nucleoside have been explored for use in protein replacement therapies for various hereditary disorders. By improving the stability and expression of therapeutic proteins, these modifications could enhance treatment efficacy .

Detection and Analysis Techniques

The detection and analysis of this compound and its derivatives are critical for understanding their biological roles.

- Chemical Reactivity : Various chemical reagents have been developed to specifically detect modified nucleotides in RNA. These methods exploit the unique chemical properties conferred by modifications like this compound, allowing for precise identification and quantification in biological samples .

- High-Resolution Techniques : Advanced techniques such as LC-TQ-MS (Liquid Chromatography-Tandem Mass Spectrometry) are employed to analyze the presence and concentration of this modified nucleoside within different RNA species .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| tRNA Modifications | Enhances decoding efficiency at wobble positions | Impaired translation without modification |

| Cancer Research | Influences RNA stability and function under hypoxic conditions | Potential therapeutic targets identified |

| Therapeutic Development | Used in modified mRNA to reduce immunogenicity | Improved protein expression levels |

| Detection Techniques | Chemical methods developed for specific detection | High-resolution techniques enable precise quantification |

Eigenschaften

Molekularformel |

C11H14N2O9 |

|---|---|

Molekulargewicht |

318.24 g/mol |

IUPAC-Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H14N2O9/c14-2-4-6(16)7(17)9(22-4)13-1-3(5(15)10(19)20)8(18)12-11(13)21/h1,4-7,9,14-17H,2H2,(H,19,20)(H,12,18,21)/t4-,5?,6-,7-,9-/m1/s1 |

InChI-Schlüssel |

UVGCZRPOXXYZKH-QADQDURISA-N |

Isomerische SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(=O)O)O |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(=O)O)O |

Synonyme |

5-(carboxyhydroxymethyl)uridine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.